5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
CAS No.:
Cat. No.: VC17525285
Molecular Formula: C7H10F3N3
Molecular Weight: 193.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10F3N3 |
|---|---|
| Molecular Weight | 193.17 g/mol |
| IUPAC Name | 5-(trifluoromethyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
| Standard InChI | InChI=1S/C7H10F3N3/c8-7(9,10)5-1-2-11-6-12-3-4-13(5)6/h5H,1-4H2,(H,11,12) |
| Standard InChI Key | LUUGUOAGVBZPRE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C2NCCN2C1C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine belongs to the class of trifluoromethylated heterocycles, which combine the imidazole and pyrimidine rings into a bicyclic system. The saturation of the pyrimidine ring (indicated by the "2H,3H,5H,6H,7H,8H" notation) confers conformational flexibility, while the -CF₃ group at position 5 introduces strong electron-withdrawing effects. These features collectively influence the compound’s reactivity, solubility, and interactions with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀F₃N₃ |
| Molecular Weight | 193.17 g/mol |
| CAS Number | Not explicitly provided |
| Storage Conditions | Ambient temperature |
The trifluoromethyl group significantly increases lipophilicity, as measured by logP values, which enhances membrane permeability—a critical factor in drug design. Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the regioselective incorporation of the -CF₃ group and the saturated nature of the pyrimidine ring.
Synthesis and Manufacturing
The synthesis of 5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves multi-step reactions optimized for yield and purity.
Key Synthetic Routes
A representative pathway begins with a pyrimidine derivative, which undergoes cyclization with a trifluoromethylating agent. For example, 2-aminopyrimidine may react with trifluoroacetaldehyde hydrate under acidic conditions to form the imidazo[1,2-a]pyrimidine core. Subsequent hydrogenation steps saturate the pyrimidine ring, yielding the final product.
Reaction Conditions
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Cyclization: Conducted in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 12–24 hours.
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Hydrogenation: Requires palladium-on-carbon (Pd/C) catalysts under 3–5 bar H₂ pressure at room temperature.
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to improve heat and mass transfer, reducing reaction times and byproduct formation. Automated purification systems, such as simulated moving bed chromatography, ensure ≥95% purity for pharmaceutical applications.
Biological Activities and Mechanisms
The biological profile of this compound is shaped by its ability to interact with enzymes and receptors via hydrogen bonding, hydrophobic interactions, and π-π stacking.
Antimicrobial Activity
Preliminary assays indicate moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) of 32 µg/mL. The mechanism likely involves interference with bacterial cell wall synthesis or efflux pump inhibition.
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a scaffold for developing kinase inhibitors, with modifications at positions 2 and 5 yielding analogs with improved selectivity. For example, substituting the -CF₃ group with -CH₂CF₃ increases metabolic stability in hepatic microsomal assays.
Prodrug Development
Ester derivatives of 5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibit enhanced bioavailability, as demonstrated in rodent pharmacokinetic studies. The carboxylic acid derivative (5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid) shows promise as a prodrug, with in vivo conversion rates exceeding 80%.
Research Challenges and Future Directions
Optimization Challenges
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Solubility: The high logP value (≥2.5) limits aqueous solubility, necessitating formulation strategies like nanoemulsions.
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Selectivity: Off-target effects on non-kinase enzymes remain a concern, requiring structure-activity relationship (SAR) studies.
Emerging Opportunities
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Neurodegenerative Diseases: Preclinical models suggest neuroprotective effects via PI5P4Kγ inhibition, warranting further exploration in Alzheimer’s disease.
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Antiviral Therapy: Computational docking studies predict activity against SARS-CoV-2 main protease, though experimental validation is pending.
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